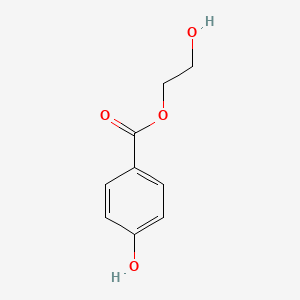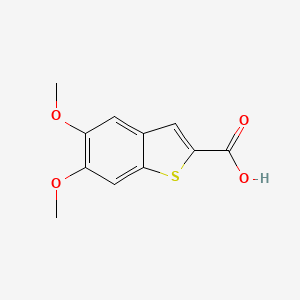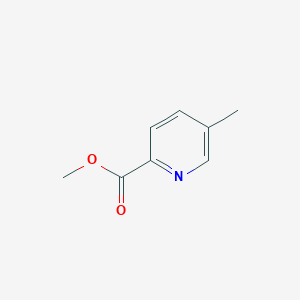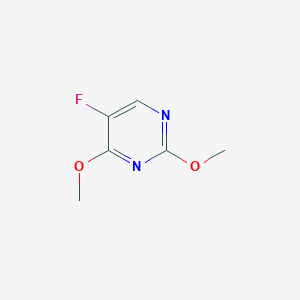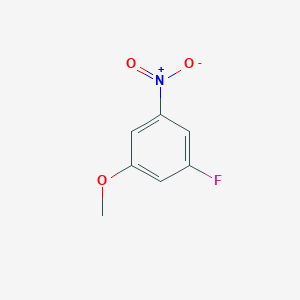![molecular formula C14H17N B1296270 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole CAS No. 22793-63-1](/img/structure/B1296270.png)
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole” is a chemical compound with the molecular formula C14H17N .
Molecular Structure Analysis
The molecular structure of “6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole” consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±11.0 °C at 760 mmHg, and a flash point of 154.5±11.9 °C . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Applications De Recherche Scientifique
Affinity for 5-HT2 and D2 Receptors
A study by Mewshaw et al. (1993) explored the synthesis of hexahydro-7,10-iminocyclohept[b]indoles and hexahydro-7,11-imino-5H-cyclooct[b]indoles, focusing on their affinity for serotonin 5-HT2 and dopamine D2 receptors. They identified essential functionalities for high affinity at these receptors, with variations in side chain length resulting in ligands having selective or combined affinity for the receptors (Mewshaw et al., 1993).
Chemical Reactions and Derivatives
Bailey and Seager (1974) investigated the reactions of toluene-p-sulphonyl azide with derivatives of cycloheptand and cyclo-oct-indole, including 6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole. They explored various reaction products and identified significant differences in reaction yields and product types between the derivatives (Bailey & Seager, 1974).
Solid- and Solution-Phase Synthesis
Wilk et al. (2009) presented a solid-phase synthesis of isomerically pure cycloocta[b]indoles, exploiting the Pictet-Spengler reaction and Dieckmann cyclization. This study expanded the understanding of cycloocta[b]indole scaffolds and explored various diversification procedures, highlighting the potential of cycloocta[b]indoles in biological research (Wilk et al., 2009).
Biological and Pharmacological Properties
Isherwood et al. (2012) synthesized a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, which included 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole derivatives. This research contributed to understanding the pharmacological properties of these compounds (Isherwood et al., 2012).
Antibacterial and Antitumor Activities
Vairavelu et al. (2016) synthesized a new class of heterocycles, including substituted cycloocta[b]indoles, and evaluated their antibacterial and antitumor activities. They found that certain derivatives exhibited potent antibacterial and antiproliferative effects, suggesting their potential in drug discovery (Vairavelu et al., 2016).
Propriétés
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-4-9-13-11(7-3-1)12-8-5-6-10-14(12)15-13/h5-6,8,10,15H,1-4,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZSGIRJRUUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297690 |
Source


|
| Record name | 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
CAS RN |
22793-63-1 |
Source


|
| Record name | 22793-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

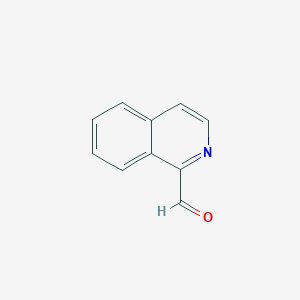
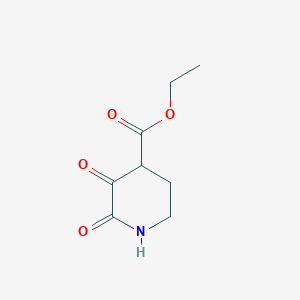
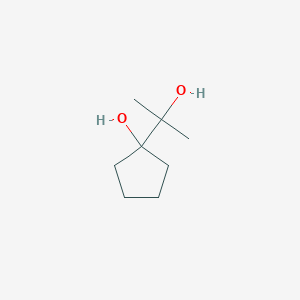
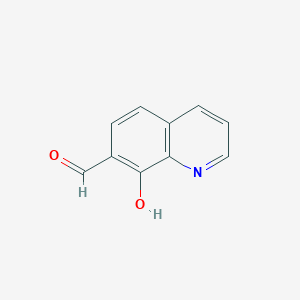
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)
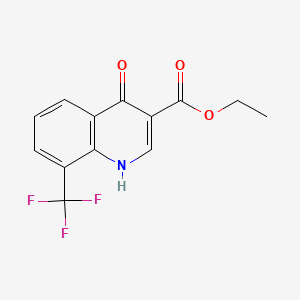
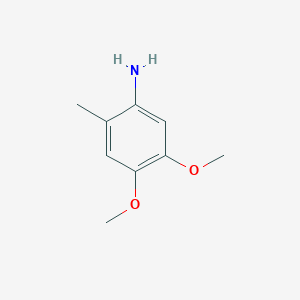
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)
